3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 843652-71-1
VCID: VC8139431
InChI: InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16)
SMILES: CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol

3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid

CAS No.: 843652-71-1

Cat. No.: VC8139431

Molecular Formula: C12H12FNO2

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid - 843652-71-1

Specification

CAS No. 843652-71-1
Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
IUPAC Name 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Standard InChI InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16)
Standard InChI Key BLEQJARIPMGEMW-UHFFFAOYSA-N
SMILES CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Canonical SMILES CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid (C₁₂H₁₂FNO₂) consists of an indole core substituted with a fluorine atom at the 5-position and a 2-methylpropanoic acid group at the 3-position. The indole moiety comprises a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorine atom at C5 enhances electronegativity, influencing electronic distribution and intermolecular interactions. The propanoic acid side chain introduces a carboxylic acid functional group, enabling hydrogen bonding and salt formation, while the methyl group at C2 creates a stereogenic center.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂FNO₂
Molecular Weight221.23 g/mol
IUPAC Name(2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid (S-enantiomer)
(2R)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid (R-enantiomer)
Canonical SMILESCC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
XLogP3-AA2.5 (estimated)

The (S)-enantiomer (VCID: VC13493764) and (R)-enantiomer (VCID: VC8392655) are distinct in their spatial arrangements, with the former prioritized in synthetic studies due to its prevalence in bioactive molecules. X-ray crystallography of related compounds confirms that the indole ring adopts a nearly planar conformation, while the propanoic acid chain exhibits rotational flexibility .

Stereochemical Considerations

Enantiomeric purity significantly impacts biological activity. The synthesis of both (R)- and (S)-enantiomers involves chiral auxiliaries or chromatographic separation of diastereomers . For example, N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with chiral reagents like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide yields diastereomers resolvable via semi-preparative HPLC . Hydrogenolysis then removes chiral auxiliaries, yielding enantiomerically pure amines .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via multistep protocols common to indole derivatives. A representative pathway involves:

  • Indole Nucleus Formation: Fischer indole synthesis using 4-fluorophenylhydrazine and a ketone precursor.

  • Side Chain Introduction: Alkylation at C3 with methylpropanoic acid derivatives under basic conditions.

  • Enantiomeric Resolution: Chiral chromatography or diastereomeric salt formation to isolate (S)- and (R)-forms.

Source details analogous syntheses for 3-(piperidin-3-yl)-1H-indoles, where racemic amines undergo N-alkylation with chiral reagents (e.g., (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester) to produce diastereomers. Subsequent hydrogenolysis cleaves the chiral auxiliary, yielding enantiopure products .

Table 2: Synthesis Efficiency of Related Compounds

Reaction StepYield (%)Diastereomer Ratio (dr)Source
N-Alkylation of 1a with (R)-I7447.6:52.4
N-Alkylation of 1a with (S)-II8546.6:53.4
Hydrogenolysis of (3R,2R)-4a89N/A

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and enantiopurity. The indole NH proton resonates at δ 10.5–11.0 ppm, while the carboxylic acid proton appears at δ 12.0–12.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements validate molecular formula .

  • X-ray Crystallography: Determines absolute configuration, as demonstrated for (R)-10a and (S)-11a in related compounds .

Related Compounds and Structural Analogues

Functional Group Modifications

  • 3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-ol: Replacing the carboxylic acid with a hydroxyl group (C₁₂H₁₄FNO) reduces hydrophilicity (LogP increase ~0.5) .

  • 5-Methoxy Derivatives: Methoxy substitution at C5 enhances metabolic stability but decreases blood-brain barrier penetration .

Piperidine-Containing Analogues

Compounds like (R)-10b (5-fluoro-3-(piperidin-3-yl)-1H-indole) exhibit improved pharmacokinetic profiles due to the basic piperidine nitrogen, which facilitates salt formation and aqueous solubility .

Applications in Drug Discovery

Lead Optimization

The carboxylic acid group serves as a handle for prodrug design (e.g., esterification to enhance bioavailability). Methyl substitution at C2 mitigates racemization, a common issue in chiral carboxylic acids.

Targeted Therapeutics

  • Neuropsychiatric Disorders: Analogues targeting 5-HT receptors are explored as antidepressants .

  • Oncology: Indole-3-propanoic acids inhibit histone deacetylases (HDACs) in glioblastoma models.

Future Research Directions

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to improve yield and purity.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in animal models.

  • Proteomic Profiling: Identifying off-target interactions via affinity-based protein profiling.

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